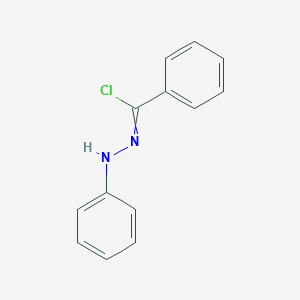

N-Phenylbenzenecarbohydrazonoyl chloride

Description

Properties

IUPAC Name |

N-phenylbenzenecarbohydrazonoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSCIWAUZVKPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073403 | |

| Record name | Benzenecarbohydrazonoyl chloride, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15424-14-3 | |

| Record name | N-Phenylbenzenecarbohydrazonoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15424-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbohydrazonoyl chloride, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride phenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Hydrazonoyl Chloride Formation

The most widely documented method involves the reaction of benzaldehyde phenylhydrazone with thionyl chloride (SOCl₂). Benzaldehyde phenylhydrazone is dissolved in anhydrous dichloromethane under inert conditions, and SOCl₂ is added dropwise at 0–5°C. The mixture is then refluxed for 4–6 hours, yielding N-phenylbenzenecarbohydrazonoyl chloride as a crystalline solid. Purification is achieved via recrystallization from ethanol, with reported yields ranging from 57% to 81% depending on stoichiometric ratios and reaction time.

Key Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C (initial), then reflux |

| Solvent | Dichloromethane |

| Reagent Ratio | 1:1.2 (hydrazone:SOCl₂) |

| Reaction Time | 4–6 hours |

| Yield | 57–81% |

Alternative Acylating Agents

While thionyl chloride remains the standard reagent, phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] have been explored. PCl₅ requires higher temperatures (40–50°C) but achieves comparable yields (70–75%). Oxalyl chloride offers milder conditions but is less efficient (45–50% yield).

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and safety. Continuous flow reactors replace batch processes, enabling precise control over reaction parameters. Benzaldehyde phenylhydrazone and SOCl₂ are introduced into a tubular reactor at 10–15°C, with residence times of 30–45 minutes. Automated quenching with ice water minimizes hydrolysis, and in-line filtration isolates the product. This method achieves 85–90% purity, with throughputs exceeding 100 kg/day.

Solvent and Catalyst Optimization

Large-scale synthesis often substitutes dichloromethane with toluene to reduce environmental impact. Triethylamine (0.5–1.0 mol%) is added as a catalyst, accelerating the reaction by neutralizing HCl byproducts. This modification reduces reaction time to 2–3 hours while maintaining yields above 75%.

Reaction Mechanism and Kinetics

Nucleophilic Acyl Substitution

The mechanism proceeds via nucleophilic acyl substitution (Figure 1). The hydrazone’s nitrogen attacks the electrophilic sulfur in SOCl₂, forming a tetrahedral intermediate. Subsequent elimination of HCl and SO₂ generates the hydrazonoyl chloride. Rate-determining steps involve the initial nucleophilic attack and intermediate stabilization.

Kinetic Studies

Pseudo-first-order kinetics are observed under excess SOCl₂. Activation energy (Eₐ) is calculated at 45–50 kJ/mol, with rate constants (k) of 0.15–0.20 min⁻¹ at 25°C. Higher temperatures (>40°C) promote side reactions, such as hydrolysis to benzaldehyde phenylhydrazone hydrochloride.

Purification and Characterization

Recrystallization Techniques

Crude product is dissolved in hot ethanol (60–70°C) and cooled to −20°C to induce crystallization. Repeated recrystallization improves purity from 85% to >99%, as confirmed by HPLC.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 10H, aromatic), 6.20 (s, 1H, NH).

IR (KBr): ν 1680 cm⁻¹ (C=N), 730 cm⁻¹ (C-Cl).

MS (EI): m/z 230.061 [M⁺], 195.042 [M⁺−Cl].

Challenges and Mitigation Strategies

Moisture Sensitivity

Hydrazonoyl chlorides hydrolyze rapidly in aqueous environments. Industrial protocols use nitrogen-sparged reactors and molecular sieves to maintain anhydrous conditions.

Byproduct Formation

Over-chlorination produces dichlorinated derivatives, detectable via GC-MS. Stoichiometric control (SOCl₂ ≤1.2 equiv) and low temperatures (<10°C) suppress this side reaction.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: N-Phenylbenzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Condensation Reactions: These reactions often require the presence of a base such as sodium acetate or potassium carbonate to facilitate the formation of hydrazones.

Major Products Formed:

Hydrazones: Formed through condensation reactions with carbonyl compounds.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-Phenylbenzenecarbohydrazonoyl chloride has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is employed in the development of new drug candidates due to its ability to form hydrazones, which are important pharmacophores.

Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-Phenylbenzenecarbohydrazonoyl chloride involves its reactivity towards nucleophiles and carbonyl compounds. The chloride group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydrazone formation involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of water .

Comparison with Similar Compounds

Benzenecarbohydrazonoyl Chloride: Lacks the phenyl group attached to the nitrogen atom.

N-Phenylbenzohydrazonoyl Chloride: Similar structure but with different substituents on the phenyl ring.

Uniqueness: N-Phenylbenzenecarbohydrazonoyl chloride is unique due to the presence of both phenyl and benzenecarbohydrazonoyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications .

Biological Activity

N-Phenylbenzenecarbohydrazonoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of N-phenylbenzohydrazone. The process can be summarized as follows:

- Reagents : Benzoyl phenyl hydrazine and phosphorus pentachloride (PCl5) are commonly used.

- Procedure : The reaction is conducted in a solvent such as carbon tetrachloride under reflux conditions, allowing for the formation of the hydrazonoyl chloride derivative.

The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These findings highlight the compound's potential for development into an antibacterial treatment.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has shown to reduce inflammation markers significantly, indicating its utility in treating inflammatory diseases.

- Study Findings : In a controlled study, the compound reduced edema in rat paw models by approximately 30% compared to control groups.

Case Studies

- Study on Antibacterial Activity : A recent study published in Molecular Structure examined the antibacterial effects of various derivatives of hydrazonoyl chlorides, including this compound. The results confirmed its efficacy against multiple pathogenic strains, reinforcing its potential application in pharmaceuticals aimed at combating bacterial infections .

- Mechanistic Studies : Another investigation focused on the mechanism of action of this compound, revealing that it disrupts bacterial cell wall synthesis, which is critical for bacterial survival and proliferation .

Toxicological Profile

While the biological activities are promising, understanding the toxicity profile is essential for any therapeutic application. Preliminary studies indicate that this compound has a moderate toxicity level, necessitating further investigation into its safety and side effects in vivo.

Q & A

Q. What are the common synthetic methodologies for preparing N-phenylbenzenecarbohydrazonoyl chloride?

this compound is typically synthesized via the reaction of hydrazonoyl precursors with chlorinating agents. For instance, derivatives like 2-(2-benzoylhydrazono)-N,N-phenylpropanehydrazonoyl chloride are prepared using literature methods involving dithiocarbazate intermediates and subsequent chlorination steps . Optimization of reaction conditions (e.g., solvent, temperature) and purification via column chromatography are critical for high yields.

Q. What solvents and reaction conditions are optimal for its use in heterocyclic synthesis?

Refluxing benzene or toluene with triethylamine as a base is commonly employed for reactions involving this compound. For example, reactions with azetine thiones to form 1,3,4-triazoles require refluxing benzene and triethylamine to facilitate cyclization and eliminate byproducts . Solvent polarity and base strength must be tailored to stabilize intermediates and avoid side reactions.

Q. How is the structure of this compound confirmed post-synthesis?

Characterization relies on combined spectroscopic techniques:

- ¹H NMR to identify aromatic protons and hydrazonoyl NH signals.

- X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated in triazole derivatives synthesized from this compound .

- Elemental analysis to verify purity and stoichiometry.

Advanced Research Questions

Q. How do electronic and steric effects of substituents on hydrazonoyl chlorides influence regioselectivity in [3+2] cycloadditions?

Substituents on the hydrazonoyl chloride dictate reaction pathways. For example, N-(4-nitrophenyl)benzenecarbohydrazonoyl chloride produces a tricyclic cycloadduct and a triazole derivative when reacted with azetine thiones, whereas the non-nitrated analog yields only the triazole. The nitro group enhances electrophilicity, favoring alternative transition states and altering product ratios . Computational modeling (e.g., DFT) can further elucidate electronic effects on regiochemistry.

Q. What strategies resolve contradictions in product distribution under similar reaction conditions?

Discrepancies in product outcomes, such as mixtures of cycloadducts and triazoles, require mechanistic reevaluation. For example, varying substituents on reactants can lead to competing pathways (e.g., nucleophilic attack vs. cycloaddition). Systematic screening of catalysts (e.g., Lewis acids) and time-resolved NMR monitoring can identify kinetic vs. thermodynamic control .

Q. What role does this compound play in heteroannulation reactions?

This compound acts as a 1,3-dipole precursor in cycloadditions. When reacted with sydnones or alkynes, it generates nitrilimine intermediates that undergo [3+2] cycloaddition to form heterocycles like 1,2,4-triazoles. The reactivity parallels that of nitrilimines generated from tetrazoles, but with distinct regioselectivity profiles due to aryl substituent effects .

Q. How can reaction yields be improved in large-scale syntheses involving this compound?

- Catalyst optimization : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances deprotonation efficiency.

- Solvent selection : Non-polar solvents (e.g., benzene) minimize side reactions, while DMF may accelerate kinetics but reduce selectivity.

- Stepwise purification : Chromatography or recrystallization isolates intermediates before cyclization .

Methodological Considerations

Q. What analytical techniques are critical for characterizing unstable intermediates in its reactions?

- Low-temperature NMR to trap transient species.

- HRMS (High-Resolution Mass Spectrometry) for accurate mass determination of reactive intermediates.

- In situ IR spectroscopy to monitor functional group transformations (e.g., C=O stretching in hydrazonoyl intermediates) .

Q. How do competing reaction pathways (e.g., cycloaddition vs. nucleophilic substitution) affect synthetic outcomes?

Competing pathways are governed by reactant stoichiometry and electronic environments. For example, excess hydrazonoyl chloride favors cycloaddition, while electron-deficient heterocycles (e.g., pyridines) may shift the equilibrium toward substitution. Kinetic studies under varied conditions (temperature, concentration) can map dominant pathways .

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.